molecular formula C13H19NO4 B6148969 8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid CAS No. 2309122-41-4

8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid

Cat. No.: B6148969
CAS No.: 2309122-41-4
M. Wt: 253.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid is a bicyclic compound with a tert-butoxycarbonyl (Boc) protecting group. It is known for its stability and is commonly used in organic synthesis, particularly in the preparation of various pharmaceuticals and biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid typically involves the following steps:

    Formation of the Bicyclic Structure: The initial step involves the formation of the bicyclic structure through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA).

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted Boc-protected amines .

Scientific Research Applications

8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Utilized in the development of pharmaceutical compounds, particularly in the synthesis of drugs targeting the central nervous system.

    Industry: Applied in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid involves its ability to act as a protecting group for amines. The Boc group stabilizes the nitrogen atom, preventing unwanted side reactions during synthesis. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions, revealing the free amine .

Comparison with Similar Compounds

Similar Compounds

  • 8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]octane-3-carboxylic acid
  • 8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]octane-2-carboxylic acid
  • 8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]octane-3,8-dicarboxylic acid

Uniqueness

8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid is unique due to its specific bicyclic structure and the presence of both a Boc-protected nitrogen and a carboxylic acid group. This combination provides stability and versatility in various synthetic applications .

Properties

CAS No.

2309122-41-4

Molecular Formula

C13H19NO4

Molecular Weight

253.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.